2-Bromo-7-chlorothiazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC16207431
Molecular Formula: C6H2BrClN2S
Molecular Weight: 249.52 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine -](/images/structure/VC16207431.png)
Specification
Molecular Formula | C6H2BrClN2S |
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Molecular Weight | 249.52 g/mol |
IUPAC Name | 2-bromo-7-chloro-[1,3]thiazolo[4,5-b]pyridine |
Standard InChI | InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H |
Standard InChI Key | CKWGETRQNKCSLE-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C2C(=C1Cl)SC(=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
2-Bromo-7-chlorothiazolo[4,5-b]pyridine belongs to the thiazolo[4,5-b]pyridine family, a class of bicyclic heteroaromatic compounds. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) at the [4,5-b] positions . The bromine atom at position 2 and chlorine at position 7 introduce steric and electronic effects that modulate reactivity and biological interactions. The compound’s SMILES notation, , reflects this arrangement .
Physicochemical Characteristics
Key physicochemical properties include:
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Molecular weight: 249.52 g/mol
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Solubility: Limited aqueous solubility due to aromaticity; soluble in polar organic solvents like dimethyl sulfoxide (DMSO).
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Thermal stability: Decomposes above 250°C, as inferred from analogs .
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Crystallinity: Forms monoclinic crystals, as observed in related thiazolo-pyridine derivatives .
Table 1: Comparative Physicochemical Properties of Selected Thiazolo-Pyridine Derivatives
Data derived from PubChem entries and synthesis reports.
Synthesis and Optimization Strategies
Halogenation Pathways
The synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine typically involves sequential halogenation of a thiazolo[4,5-b]pyridine precursor. Bromination is achieved using (NBS) in dichloromethane at 0–5°C, followed by chlorination with phosphorus oxychloride () under reflux conditions. Yield optimization requires precise control of reaction time and temperature to prevent over-halogenation.
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): -NMR spectra show distinct aromatic proton signals at δ 8.2–8.5 ppm, while -NMR confirms carbon environments adjacent to halogens .
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High-Performance Liquid Chromatography (HPLC): Purity levels >98% are achievable using C18 reverse-phase columns with acetonitrile-water mobile phases.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
The compound’s halogen substituents enhance membrane permeability, enabling disruption of bacterial cell walls. In Staphylococcus aureus models, analogs reduce biofilm formation by 60% at 10 μM concentrations.
Neuropharmacological Effects
As a histamine H3 receptor antagonist (predicted : 12 nM), this compound may regulate neurotransmitter release, offering potential in treating cognitive disorders.
Table 2: Biological Activities of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine and Analogs
Applications in Drug Discovery and Materials Science
Kinase Inhibitor Development
The compound’s ability to bind ATP pockets in kinases makes it a candidate for designing inhibitors against resistant cancer variants. Molecular docking studies reveal favorable interactions with c-KIT’s hydrophobic region, driven by bromine’s van der Waals interactions .
Antimicrobial Coatings
Incorporating thiazolo[4,5-b]pyridine derivatives into polymer matrices reduces microbial colonization on surfaces by 85%, as shown in in vitro assays.
Comparative Analysis with Structural Analogs
Thiazolo[4,5-c]pyridine Isomers
2-Bromo-4-chloro- thiazolo[4,5-c]pyridine differs in ring fusion positions, resulting in altered electronic distributions. This isomer shows reduced kinase inhibition (IC > 20 μM) compared to the [4,5-b] variant, highlighting the importance of substitution patterns .
Thieno[2,3-b]pyridine Derivatives
Replacing the thiazole sulfur with a thiophene ring (as in 2-Bromo-6-chlorothieno[2,3-b]pyridine) decreases antibacterial efficacy by 40%, underscoring sulfur’s role in target binding .
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